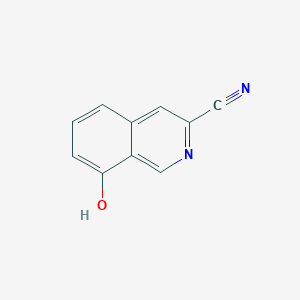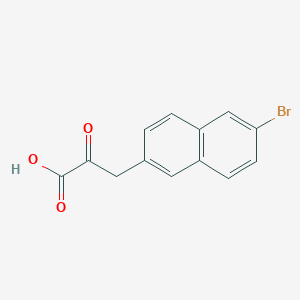
1-(3-Bromo-4-fluorophenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-4-fluorophenyl)guanidine is a chemical compound that features a guanidine group attached to a 3-bromo-4-fluorophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-fluorophenyl)guanidine typically involves the guanylation of an amine with a guanidine precursor. One common method is the reaction of 3-bromo-4-fluoroaniline with a guanidine derivative under specific conditions. For instance, the reaction can be catalyzed by scandium (III) triflate in water, which allows for the guanylation process to proceed efficiently .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the reaction is crucial for industrial applications, where large quantities of the compound are required.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromo-4-fluorophenyl)guanidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The guanidine group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl guanidines, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
1-(3-Bromo-4-fluorophenyl)guanidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-4-fluorophenyl)guanidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s guanidine group can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition .
Comparaison Avec Des Composés Similaires
1-(3-Bromo-4-fluorophenyl)thiourea: Similar structure but with a thiourea group instead of a guanidine group.
1-(3-Bromo-4-fluorophenyl)urea: Contains a urea group instead of a guanidine group.
Uniqueness: 1-(3-Bromo-4-fluorophenyl)guanidine is unique due to its guanidine group, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms on the phenyl ring further enhances its versatility in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C7H7BrFN3 |
|---|---|
Poids moléculaire |
232.05 g/mol |
Nom IUPAC |
2-(3-bromo-4-fluorophenyl)guanidine |
InChI |
InChI=1S/C7H7BrFN3/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3H,(H4,10,11,12) |
Clé InChI |
HFGOSMFKERQPFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=C(N)N)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,7-Difluoropyrido[3,4-b]pyrazine](/img/structure/B13683105.png)



![Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate](/img/structure/B13683120.png)




![Methyl 3-[(3-Amino-2-chlorophenyl)thio]propanoate](/img/structure/B13683149.png)


